Sialyl-Lewis X
Description
Structural Epitope Characterization
The specific arrangement of monosaccharides and their linkages defines the unique structural epitope of Sialyl-Lewis X, enabling its recognition by other molecules, particularly the selectin family of adhesion proteins. nih.gov
This compound is composed of four distinct monosaccharide units: N-acetylneuraminic acid (a type of sialic acid), L-fucose, D-galactose, and N-acetylglucosamine. explorationpub.comexplorationpub.com The precise arrangement and covalent bonding of these sugars are critical for its function. The systematic name for this structure is 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ). wikipedia.org This specific configuration involves an α2-3 linkage between sialic acid and galactose, a β1-4 linkage between galactose and N-acetylglucosamine, and an α1-3 linkage between fucose and N-acetylglucosamine. explorationpub.com
| Monosaccharide Unit | Abbreviation | Role in Structure |
|---|---|---|
| N-acetylneuraminic acid | Neu5Ac (Sia) | Terminal sialic acid residue, crucial for selectin recognition. |
| D-Galactose | Gal | Links sialic acid to the N-acetyllactosamine backbone. |
| L-Fucose | Fuc | Attached to the N-acetylglucosamine, essential for creating the binding epitope. |
| N-acetylglucosamine | GlcNAc | Part of the core N-acetyllactosamine unit, links to the underlying glycoconjugate. |
Linkage isomerism is a key feature of glycan structures. This compound has a well-known isomer, Sialyl-Lewis a (sLeA). Both are composed of the same four monosaccharides but differ in the linkage between galactose and N-acetylglucosamine, as well as the point of fucosylation. nih.govmdpi.com This structural difference alters their biological recognition and function. nih.gov
| Feature | This compound (sLeX) | Sialyl-Lewis a (sLeA) |
|---|---|---|
| Gal-GlcNAc Linkage | β1-4 | β1-3 |
| Fuc-GlcNAc Linkage | α1-3 | α1-4 |
| Systematic Structure | Siaα2-3Galβ1-4(Fucα1-3)GlcNAc | Siaα2-3Galβ1-3(Fucα1-4)GlcNAc |
In the field of glycoimmunology, this compound is also designated as CD15s (Cluster of Differentiation 15s). explorationpub.comwikipedia.org The "CD" nomenclature system was established to classify cell-surface antigens on leukocytes. wikipedia.org The "s" in CD15s specifically denotes the sialylated form of the CD15 antigen (Lewis X). nih.gov This designation is particularly relevant as sLeX is prominently expressed on the surface of immune cells like granulocytes, monocytes, and certain lymphocytes, where it plays a key role in immune function. wikipedia.orgnih.gov For instance, CD15s is used to identify highly differentiated and suppressive regulatory T cells (Tregs). nih.govnih.gov
Foundational Biological Significance in Complex Systems
The this compound epitope is a high-affinity ligand for the selectin family of cell adhesion molecules, which includes E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte). researchgate.netmedchemexpress.com This interaction is fundamental to a wide array of physiological and pathological processes. bris.ac.uk
Inflammation and Immune Response: The binding of sLeX on leukocytes to selectins on endothelial cells lining blood vessels is a critical initial step in the inflammatory cascade. wikipedia.orgresearchgate.net This interaction mediates the tethering and rolling of leukocytes along the vessel wall, allowing them to slow down and eventually migrate into tissues at sites of injury or infection. wikipedia.orgnih.gov This process is essential for a proper immune response. wikipedia.org
Cancer Metastasis: Many types of cancer cells overexpress sLeX on their surface. wikipedia.orgbris.ac.uk This allows tumor cells to mimic the behavior of leukocytes, interacting with selectins on endothelial cells to facilitate their exit from the bloodstream (extravasation) and establish secondary tumors at distant sites. wikipedia.orgnih.govembopress.org The level of sLeX expression often correlates with metastatic potential and patient prognosis. explorationpub.comresearchgate.net
Fertilization: this compound plays a vital role in mammalian fertilization. explorationpub.comwikipedia.org It is an abundant terminal sequence on the glycoproteins of the human zona pellucida, the outer layer of the egg. explorationpub.comexplorationpub.com This structure is involved in the initial binding of sperm to the egg, a crucial step for successful fertilization. wikipedia.org
Leukocyte Homing: L-selectin on lymphocytes binds to sulfated versions of sLeX on the high endothelial venules in lymph nodes, a process that directs the lymphocytes to these secondary lymphoid organs. researchgate.net
| Biological Process | Interacting Molecule(s) | Function of Interaction |
|---|---|---|
| Leukocyte Rolling and Extravasation | E-selectin, P-selectin | Mediates initial tethering and rolling of leukocytes on endothelium during inflammation. wikipedia.org |
| Cancer Cell Metastasis | E-selectin | Facilitates adhesion of circulating tumor cells to the endothelium, promoting extravasation. nih.gov |
| Fertilization | Sperm receptors | Mediates sperm-egg binding. explorationpub.comwikipedia.org |
| Leukocyte Homing | L-selectin | Directs lymphocytes to lymph nodes. researchgate.net |
| T-cell Regulation | - | Acts as a marker for highly suppressive FOXP3high regulatory T cells (CD15s+). nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-NYLDSJSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913167 | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98603-84-0 | |
| Record name | Sialyl-Lewis X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sialyl lewis X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Sialyl-Lewis X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIALYL LEWIS X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sialyl-Lewis X | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sialyl Lewis X Biosynthesis and Regulatory Mechanisms
Glycosyltransferase Pathways
The formation of the Sialyl-Lewis X determinant involves the activity of specific fucosyltransferases and sialyltransferases acting on precursor oligosaccharides. The core structure, often a type 2 lactosamine (Galβ1-4GlcNAc), is a common precursor. oup.com
Key Fucosyltransferases (FUT3, FUT4, FUT7)
Fucosyltransferases (FUTs) are crucial for adding the fucose residue in an alpha(1,3) linkage to the N-acetylglucosamine (GlcNAc) unit of the sialylated precursor. Several FUT enzymes can catalyze this step, with FUT3, FUT4, and FUT7 being particularly important in human sLeX biosynthesis. wikipedia.orgexplorationpub.com
FUT3 (α1,3/4-Fucosyltransferase): Also known as Lewis enzyme, FUT3 can catalyze the transfer of fucose with both α1,3 and α1,4 linkages. While it is primarily known for its role in synthesizing Lewis a (LeA) and Sialyl-Lewis a (sLeA) antigens via α1,4 fucosylation, it also possesses α1,3 fucosyltransferase activity and can contribute to sLeX synthesis, particularly on type 2 chains. uniprot.orgspandidos-publications.comaai.orgresearchgate.net Studies have indicated its involvement in sLeA biosynthesis in intestinal epithelial cells. aai.orgresearchgate.net
FUT4 (α1,3-Fucosyltransferase): FUT4 catalyzes the α1,3 linkage of fucose to GlcNAc within type 2 lactosamine. abcam.com It is involved in the synthesis of Lewis X (CD15) antigen and also contributes to sialyl Lewis X formation, although with lower efficiency compared to non-sialylated acceptors. abcam.com FUT4 expression has been observed in various tissues and is implicated in cell adhesion and immune responses. abcam.com
FUT7 (α1,3-Fucosyltransferase): FUT7 is considered a key enzyme for the synthesis of the sLeX oligosaccharide, particularly on sialylated lactosamines. spandidos-publications.com It catalyzes the final fucosylation step in the synthesis of Lewis antigens, specifically generating the sLeX product. researchgate.net FUT7 plays a central role in the biosynthesis of selectin ligands, which are essential for leukocyte adhesion and trafficking. mapmygenome.inmaayanlab.cloudresearchgate.net Its expression is tightly regulated and is indispensable for the proper modification of glycoproteins like PSGL-1, enabling efficient leukocyte rolling on endothelium. maayanlab.cloud
The specific contribution of each FUT to sLeX synthesis can vary depending on cell type and cellular context. spandidos-publications.com For instance, in human myeloid cells, FUT7 plays a dominant role in regulating P-selectin mediated cell adhesion, which involves sLeX. researchgate.net
Sialyltransferases (ST3GAL3, ST3GAL4)
Sialyltransferases (STs) are responsible for adding sialic acid residues to the glycan chain. For this compound, α2,3-sialyltransferases are critical, adding sialic acid in an alpha(2,3) linkage to the terminal galactose residue of the lactosamine precursor. explorationpub.comoup.com ST3GAL3 and ST3GAL4 are key enzymes involved in this step. wikipedia.orgfrontiersin.org
ST3GAL3 (β-galactoside α-2,3-sialyltransferase 3): ST3GAL3 is an alpha 2,3-sialyltransferase that forms alpha 2-3 linked sialic acid on galactose residues in various structures, including Galβ1-4GlcNAc (type 2 chain). rndsystems.com It is involved in the synthesis of both sLeX and sLeA epitopes, which serve as ligands for selectins. frontiersin.orgrndsystems.com
ST3GAL4 (β-galactoside α-2,3-sialyltransferase 4): ST3GAL4 is another principal catalyst of sLeX synthesis, particularly in human myeloid cells. researchgate.net It mainly catalyzes the α2,3 sialylation of type 2 disaccharides, leading to sLeX biosynthesis. plos.org Studies in pancreatic and gastric cancer cell lines have shown that ST3GAL4 can induce sLeX biosynthesis and is associated with increased invasive potential. plos.orgmdpi.com
ST3GAL6 is also mentioned as potentially contributing to sLeX formation. frontiersin.orgashpublications.org The interplay and specific roles of these sialyltransferases can vary between different cell types and conditions. spandidos-publications.comresearchgate.netmdpi.comresearchgate.net
Core Glycosyltransferases (GCNT1)
Core glycosyltransferases are involved in the synthesis of the core structures of O-glycans, which can serve as scaffolds for sLeX expression. GCNT1 (Core 2 β-1,6-N-acetylglucosaminyltransferase-I) is a key enzyme in the formation of core 2 O-glycans. uniprot.org GCNT1 catalyzes the transfer of GlcNAc in a beta1-6 linkage to the GalNAc residue of mucin-type core 1 O-glycans, creating the branched core 2 structure. uniprot.org This core 2 structure can then be elongated and terminally modified with sLeX. uniprot.orgaai.orgaacrjournals.orgthno.org GCNT1 is selectively involved in the synthesis of mucin-type core 2 O-glycans that display the sLeX epitope, impacting cell adhesion and recruitment to inflammatory sites. uniprot.org Upregulation of GCNT1 has been observed in certain cancers, contributing to the overexpression of branched O-glycans carrying the sLeX antigen. aacrjournals.orgthno.org
Enzymatic and Chemoenzymatic Synthesis Methodologies
Beyond its natural biosynthesis, this compound and its analogs can be synthesized in vitro using enzymatic and chemoenzymatic approaches. These methods offer controlled ways to produce specific glycan structures for research and potential therapeutic applications.
In Vitro Enzymatic Derivations from Monosaccharides and Oligosaccharides
In vitro enzymatic synthesis utilizes isolated or recombinant glycosyltransferases to build the sLeX structure from appropriate monosaccharide or oligosaccharide precursors. This approach leverages the high specificity of enzymes to create precise glycosidic linkages. For sLeX synthesis, this typically involves sequential enzymatic steps. For example, starting with a lactosamine precursor (Galβ1-4GlcNAc), an α2,3-sialyltransferase can add sialic acid, followed by an α1,3-fucosyltransferase to add fucose, resulting in sLeX. oup.com Different glycosyltransferases and reaction conditions can be employed to optimize yield and specificity. explorationpub.com Multiple enzyme systems have been developed to facilitate the synthesis of sLeX and its analogs. explorationpub.com
Chemoenzymatic Combinatorial Approaches
Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize complex glycans like this compound. This approach often involves chemical synthesis for preparing complex oligosaccharide precursors or modified sugar nucleotides, followed by enzymatic steps to introduce specific glycosidic linkages or add terminal residues like fucose and sialic acid. researchgate.netescholarship.orgrsc.orgscispace.comresearchgate.net Chemoenzymatic strategies can offer advantages in terms of yield, efficiency, and the ability to synthesize a wider range of sLeX derivatives, including those with modifications. researchgate.netescholarship.orgrsc.orgscispace.comresearchgate.net For instance, chemoenzymatic methods have been used for the systematic synthesis of O-sulfated sLeX antigens. escholarship.orgrsc.orgscispace.comresearchgate.net These approaches often utilize efficient one-pot multienzyme (OPME) systems, where multiple enzymatic reactions are carried out in a single vessel, simplifying the synthesis process. escholarship.orgrsc.orgscispace.comresearchgate.net Chemoenzymatic synthesis has also been applied to create libraries of sLeX derivatives with modifications on the fucose residue to study their interactions with selectins. researchgate.net
Multi-enzyme System Development for Complex Glycans
The synthesis of complex glycans like this compound often requires the coordinated action of multiple enzymes. One-pot multienzyme (OPME) systems have been developed for the efficient synthesis of fucose-containing glycans, including Lewis x and this compound antigens. nih.gov These systems can start with simple monosaccharides or derivatives, which are then activated to form sugar nucleotides serving as donor substrates for glycosyltransferases. acs.org
For instance, a one-pot three-enzyme fucosylation system has been developed to synthesize fucosylated glycans from L-fucose. In this system, guanosine (B1672433) 5′-diphosphate-L-fucose (GDP-Fuc), the sugar nucleotide donor for fucosyltransferases, is generated from L-fucose, ATP, and GTP by a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.gov This generated GDP-Fuc is then utilized by fucosyltransferases to construct the fucosidic bond in the target glycan. nih.gov
Similarly, OPME sialylation systems have been developed for the chemoenzymatic synthesis of sialyl glycans, including complex this compound antigens. acs.org These systems often utilize enzymes like Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) to catalyze the synthesis of CMP-Neu5Ac from Neu5Ac and cytidine (B196190) triphosphate (CTP), and a sialyltransferase to catalyze the α-sialylation. explorationpub.com
Metabolic Glycan Engineering Strategies
Metabolic glycan engineering (MGE) is a technique that involves introducing synthetic monosaccharide analogs into cells to modulate glycan biosynthesis and alter cell surface glycosylation. nih.govbiorxiv.org This approach exploits endogenous metabolic pathways to incorporate nonnatural "building-blocks" into cellular glycans. nih.gov
Application of Sugar Analogs for Biosynthesis Modulation
Sugar analogs, similar in structure to natural monosaccharide precursors, can be used to intercept biosynthetic pathways and result in the display of modified glycans on the cell surface. nih.gov For example, peracetylated analogs of sialic acid and fucose bearing a fluorine atom have been shown to be taken up by cells and metabolized into corresponding donor substrate analogs intracellularly. nih.gov These modified donor substrates can then influence the activity of glycosyltransferases.
Studies have shown that treatment of cells with peracetyl N-cyclobutanoyl-D-mannosamine (Ac4ManNCb), an analog of N-acetyl-D-mannosamine (ManNAc), can enhance the expression of this compound epitopes on leukocytes. researchgate.netbiorxiv.org This enhancement was found to be dependent on the structure of the ManNAc analog. biorxiv.org
Inhibition of Fucosyltransferase Activity via Metabolic Intervention
Metabolic intervention using sugar analogs can also be employed to inhibit the activity of glycosyltransferases involved in this compound biosynthesis, particularly fucosyltransferases. Peracetylated 5-thio-L-fucose (5T-Fuc) is an example of a sugar analog that has been used to inhibit this compound biosynthesis. nih.gov 5T-Fuc is taken up by cells and converted into a sugar nucleotide analog, GDP-5T-Fuc, which blocks FUT activity and limits this compound presentation on the cell surface. nih.gov GDP-5T-Fuc itself is not efficiently transferred by FUT3 or FUT7. nih.gov Treatment with 5T-Fuc has been shown to impair the adhesive properties of cells to immobilized adhesion molecules and human endothelial cells. nih.gov
Fluorinated analogs of fucose, such as 2-fluorofucose (2F-Fuc), have also been reported as potent metabolic inhibitors of fucosylation. researchgate.net These analogs can be taken up by the fucose salvage pathway and inhibit both the de novo synthesis of GDP-fucose and fucosyltransferase activity. researchgate.netpnas.org Accumulation of GDP-2F-Fuc in cells inhibits the formation of natural GDP-Fucose, leading to a significant inhibition of fucosylation on the cell surface. researchgate.net
Genetic and Transcriptional Regulation of this compound Expression
The expression of this compound is subject to genetic and transcriptional regulation, primarily through the control of glycosyltransferase genes involved in its synthesis. The expression levels of α2,3-sialyltransferases and α1,3-fucosyltransferases are key determinants of this compound levels on the cell surface. mdpi.com
Fucosyltransferase VII (FUT7), encoding the rate-limiting enzyme for this compound synthesis, is a critical target for transcriptional regulation. pnas.orgnih.gov Studies on lymphocytes have shown that FUT7 gene expression is regulated by the balance of transcription factors GATA-3 and T-bet. pnas.org T-bet promotes FUT7 transcription, while GATA-3 represses it. pnas.org This transcriptional regulation plays important roles in the lineage-specific expression of selectin ligands among lymphocyte subpopulations. pnas.org
In certain pathological conditions, such as adult T-cell leukemia, the constitutive expression of this compound is linked to the transcriptional activation of FUT7 induced by the Tax protein encoded by the human T-cell leukemia virus-1. nih.gov This transactivation mechanism contributes to the strong and constitutive expression of this compound, which can exacerbate the tissue infiltration of leukemic cells. nih.gov
Research has also shown that Mycobacterium tuberculosis infection can up-regulate this compound expression in the lung epithelium. mdpi.com This increase is accompanied by an altered lung tissue transcriptomic signature, including the up-regulation of genes encoding enzymes involved in the this compound core-2 O-glycan biosynthetic pathway. mdpi.com
Glycoconjugate Carriers of this compound
This compound is typically presented as a terminal structure on the carbohydrate moieties of glycoconjugates on the human cell surface. explorationpub.comnih.gov These glycoconjugates include both glycoproteins and glycolipids. nih.govbiorxiv.org
Glycoproteins (N-linked and O-linked)
This compound is found appended to both N-linked and O-linked glycans of cell surface proteins. nih.govnih.gov Aberrations in cellular glycosylation, commonly observed in cancer progression, can lead to altered expression of this compound on both N- and O-linked glycoproteins. nih.gov
On N-linked chains, the elongation of polylactosaminic chains bearing this compound primarily occurs through β-1,6 branching. mdpi.com The presence of this compound on N-linked glycosylation sites of glycoproteins can be conjugated to the glycan matrix through a GlcNAc-β-(1,6)-Man branching. nih.gov
On O-linked chains of glycoproteins, this compound expression is strongly dependent on Core 2 GlcNAc transferase (C2GnT). mdpi.com At O-linked glycosylation sites, this compound can be conjugated to a core 2 β-(1,6)-O-glycan through a GlcNAc-β-(1,6)-GalNAc branching. nih.gov When this compound is part of an O-glycan and attached to proteins like CD34 or P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), it can bind to selectins such as L-selectin and P-selectin, respectively. wikipedia.org For binding to L-selectin, this compound on O-glycans may undergo sulfation. wikipedia.org On PSGL-1, this compound on an O-linked glycan near the N-terminus, combined with nearby sulfated tyrosine residues, forms a binding contact for P-selectin. wikipedia.org
This compound can also be part of N-linked or O-linked glycans attached to cell surface glycoproteins like PSGL-1, CD43, or CD44 for binding to E-selectin. wikipedia.org
Research findings highlight the importance of both N-linked and O-linked glycosylation in presenting the this compound epitope. Studies involving the removal of N-linked glycans from glycopeptides using enzymes like PNGase F have indicated that a significant portion of glycoprotein-borne this compound epitopes can be present within N-linked glycans. nih.gov
Data Table: Examples of Glycosyltransferases Involved in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Examples | Role in SLeX Synthesis |
| α2,3-Sialyltransferases | ST3GAL3, ST3GAL4 | Catalyze addition of Neu5Ac in α2-3 linkage to Gal. mdpi.com |
| α1,3-Fucosyltransferases | FUT3, FUT7 | Catalyze addition of Fuc in α1-3 linkage to GlcNAc. nih.govexplorationpub.com |
| GlcNAc Transferases | Core 2 GlcNAc transferase (C2GnT), GnT5 (for N-linked) | Involved in forming core structures for O-linked and branching for N-linked. mdpi.com |
| β-1,4-Galactosyltransferase | β4Gal-T4 | Involved in forming the Galβ1-4GlcNAc core structure. plos.org |
Data Table: Examples of Sugar Analogs Used in Metabolic Glycan Engineering for this compound
| Sugar Analog | Target Pathway/Enzyme | Effect on SLeX Biosynthesis | Research Finding Examples |
| Peracetylated 5-thio-L-fucose (5T-Fuc) | Fucosyltransferases | Inhibits FUT activity, limits SLeX presentation. nih.gov | Decreased sLeX immunoreactivity on HepG2 cells. nih.gov Impaired cell adhesion. nih.gov |
| 2-fluorofucose (2F-Fuc) | Fucosyltransferases | Inhibits de novo GDP-fucose synthesis and FUT activity. researchgate.netpnas.org | Significant inhibition of fucosylation on the cell surface. researchgate.net |
| Peracetyl N-cyclobutanoyl-D-mannosamine (Ac4ManNCb) | Sialic acid pathway | Enhances SLeX expression. researchgate.netbiorxiv.org | Four-fold increase in sLeX levels and adhesion to E-selectin in HL-60 cells. researchgate.net |
Glycosphingolipids
This compound (sLeX), a tetrasaccharide with the structure Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc, is a crucial carbohydrate antigen found on the surface of cells. While sLeX is present on both glycoproteins and glycolipids, its expression on glycosphingolipids (GSLs) is particularly relevant in various biological and pathological processes, including cell adhesion and cancer progression. jst.go.jpexplorationpub.comsigmaaldrich.com Glycosphingolipids are complex macromolecules characterized by an oligosaccharide moiety covalently linked to a ceramide lipid tail, with the hydrophobic tail embedded in the cell membrane's outer leaflet, positioning the glycan structure externally. jst.go.jpsigmaaldrich.com
The biosynthesis of sLeX on glycosphingolipids involves the sequential action of multiple glycosyltransferases. The core structure for sLeX on GSLs is often based on neolacto-series glycosphingolipids, such as neolactotetraosylceramide (nLc4). explorationpub.comnih.govacs.org The synthesis pathway involves the addition of a fucose residue in an α1-3 linkage to the N-acetylglucosamine (GlcNAc) and a sialic acid residue (Neu5Ac) in an α2-3 linkage to the galactose (Gal). explorationpub.comwikipedia.org
Several fucosyltransferases (FUTs) and sialyltransferases (ST3GALs) are involved in the synthesis of the sLeX determinant. FUT3, FUT5, FUT6, and FUT7 are known to catalyze the α1-3 fucosylation step, while ST3GAL3, ST3GAL4, and ST3GAL6 participate in the synthesis of the sialylated precursor. explorationpub.comwikipedia.org Research indicates that in certain contexts, such as colorectal cancer cell lines, the expression of sLeX on glycosphingolipid glycans shows positive correlations with specific glycosyltransferases like FUT3 and FUT4. nih.govnih.govresearchgate.net
Studies on lens tissues have suggested a specific synthetic pathway for this compound gangliosides, where they are synthesized from neolactotetraosylceramide via Lewis X (LeX) glycolipid (III3 FucnLc4). This pathway appears to differ from those observed in other tissues. nih.gov Enzymatic assays in monkey and rat lenses have demonstrated the transfer of fucose and N-acetylneuraminic acid to neolactotetraosylceramide and III3 FucnLc4, respectively, supporting this proposed pathway. nih.gov The presence of this compound gangliosides in non-cataractous lenses of different rat strains was found to be strain-specific, and glycosyltransferase activity, particularly the transfer of N-acetylneuraminic acid to III3 FucnLc4, showed strain specificity. nih.gov
Regulation of sLeX expression on glycosphingolipids can be influenced by various factors, including the expression levels and activity of the involved glycosyltransferases. In colorectal cancer cell lines, the expression of sLeX antigens, particularly on glycosphingolipid glycans, has been linked to a colon-like differentiation program and shows positive correlations with transcription factors such as CDX1, ETS, HNF1/4A, MECOM, and MYB. nih.govnih.govresearchgate.net This suggests a potential role for these transcription factors in upregulating sLeX expression on GSLs through the regulation of FUT3 and FUT4. nih.govnih.govresearchgate.net
Furthermore, alterations in the glycomic profile, including the expression of sLeX on GSLs, are considered a hallmark of cancer. nih.govnih.govresearchgate.net Neoexpression of LeX and sLeX GSLs by many tumors may contribute to tumor metastasis by increasing adherence to vascular endothelium and platelets. jst.go.jp
Detailed research findings highlight the complexity of sLeX biosynthesis and regulation on glycosphingolipids, with tissue-specific pathways and the involvement of various enzymes and transcription factors. The expression patterns of sLeX on GSLs can vary significantly, as observed in the comparison of colorectal cancer cell lines with different differentiation programs. nih.govnih.govresearchgate.net
Interactive Data Table: Glycosyltransferases Correlated with (Sialyl)-Lewis X on GSLs in Colorectal Cancer Cell Lines
| Glycosyltransferase | Correlation with (Sialyl)-Lewis X on GSLs | Reference |
| FUT3 | Positive correlation | nih.govnih.govresearchgate.net |
| FUT4 | Positive correlation (via FUT3/4 expression) | nih.govnih.govresearchgate.net |
| FUT5 | No significant correlation observed in one study | nih.gov |
Note: This table is based on findings in specific colorectal cancer cell lines and may not be universally applicable.
Physiological and Pathophysiological Roles of Sialyl Lewis X
Cellular Adhesion and Trafficking
Sialyl-Lewis X is a crucial determinant in cellular adhesion and trafficking, particularly for leukocytes. Its interaction with selectins initiates transient adhesive events that are essential for cells to navigate the vasculature and reach specific tissue sites. ontosight.aiwikipedia.orgashpublications.org
This compound serves as a common carbohydrate ligand for all three members of the selectin family: E-selectin, P-selectin, and L-selectin. x-mol.netnih.govnih.gov E-selectin and P-selectin are primarily expressed on activated endothelial cells, while L-selectin is found on most leukocytes. nih.govaacrjournals.org The binding of sLeX to the carbohydrate recognition domain (CRD) of these selectins is calcium-dependent. nih.govaacrjournals.orgacs.org
While sLeX is the minimal ligand determinant required for selectin recognition, the presentation of sLeX on specific protein scaffolds significantly influences the interaction. For instance, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is a major carrier of sLeX on leukocytes and is a crucial counter-receptor for both P- and E-selectins. acs.orgglycoforum.gr.jpglycoforum.gr.jp Optimal binding of PSGL-1 to P-selectin also requires sulfation at specific tyrosine residues near the N-terminus, in addition to the sLeX determinant. glycoforum.gr.jpglycoforum.gr.jp E-selectin, however, primarily requires the presence of the sLeX determinant. glycoforum.gr.jpglycoforum.gr.jp Another protein carrying sLeX and interacting with E-selectin is E-selectin ligand-1 (ESL-1). acs.orgglycoforum.gr.jp
Studies using sLeX glycomimetics have demonstrated their ability to bind to and block the interaction of E- and P-selectins with PSGL-1, highlighting the importance of the sLeX pharmacophore in these interactions. acs.org
The interaction between sLeX on leukocytes and selectins on endothelial cells is a critical initial step in leukocyte extravasation, the process by which leukocytes exit the bloodstream and migrate into tissues. mdpi.comnih.govx-mol.netwikipedia.orgnih.govpnas.org This process is fundamental to immune responses, allowing immune cells to reach sites of inflammation or infection. ontosight.aix-mol.netwikipedia.org
Leukocyte extravasation is a multi-step process that begins with transient adhesion and rolling of leukocytes along the vascular endothelium, mediated primarily by selectin-ligand interactions. glycoforum.gr.jppnas.org This initial tethering and rolling slows down the leukocytes, allowing for the subsequent activation by chemokines and firm adhesion mediated by integrins, ultimately leading to transmigration through the endothelial barrier. glycoforum.gr.jppnas.orgresearchgate.net
This compound expression is constitutively found on granulocytes and monocytes, mediating their inflammatory extravasation. wikipedia.orgpnas.org Resting T and B lymphocytes typically lack sLeX expression but are induced to express it upon activation. wikipedia.orgpnas.org Notably, activated T helper 1 (Th1) cells preferentially express sLeX compared to Th2 cells, suggesting a role in directing specific immune cell subsets to inflammatory sites. wikipedia.orgpnas.org Lower expression of sLeX can lead to leukocyte adhesion deficiency type II (LAD II), a disorder characterized by recurrent infections due to impaired leukocyte extravasation. x-mol.netbiorxiv.orgnih.gov
The interaction of sLeX with selectins under the shear stress of blood flow is the primary mechanism driving leukocyte rolling along the endothelium. pnas.orgpnas.orgoup.com This transient adhesion is essential for slowing down circulating leukocytes from the rapid blood flow, enabling them to sense chemokine signals and activate integrins for firm adhesion. ashpublications.orgpnas.org
Research utilizing cell-free systems, such as sLeX-coated microspheres interacting with selectin-coated substrates in a flow chamber, has been instrumental in understanding the biophysical parameters of these interactions. These studies have shown that sLeX-coated microspheres can specifically interact with and roll on E-, P-, and L-selectin substrates under physiological shear stresses. nih.govpnas.orgresearchgate.net The rolling velocity in these systems is influenced by factors such as wall shear stress and selectin density on the substrate. nih.govresearchgate.net These cell-free experiments highlight that the physical chemistry of the selectin-carbohydrate bond is a primary determinant of rolling dynamics under flow conditions. pnas.org
Data from cell-free rolling experiments demonstrate that sLeX is a minimal functional recognition element required for rolling on E-selectin under flow. researchgate.net
| Selectin | Ligand (sLeX presentation) | Key Interaction Features |
| E-selectin | sLeX on glycoproteins (e.g., PSGL-1, ESL-1) | Primarily requires sLeX; involved in leukocyte rolling. glycoforum.gr.jpglycoforum.gr.jp |
| P-selectin | sLeX on glycoproteins (e.g., PSGL-1) | Requires sLeX and often sulfation of carrier protein; involved in leukocyte and platelet adhesion/rolling. acs.orgglycoforum.gr.jpglycoforum.gr.jp |
| L-selectin | sLeX, particularly sulfated sLeX | Involved in lymphocyte homing to lymph nodes and inflammatory sites; mediates rolling. nih.govglycoforum.gr.jpnih.gov |
Immune System Modulation
Beyond facilitating cellular trafficking, this compound plays a role in modulating immune responses, influencing both inflammatory processes and the function of immune cells. ontosight.airesearchgate.net
This compound is intimately involved in inflammatory processes. The recruitment of leukocytes to sites of inflammation is critically dependent on the interaction between sLeX on leukocytes and E- and P-selectins expressed on activated endothelium at these sites. aacrjournals.orgacs.orgresearchgate.netbiorxiv.orgatsjournals.org This interaction mediates the initial tethering and rolling that precedes firm adhesion and extravasation of immune cells into inflamed tissue. ashpublications.orgglycoforum.gr.jp
In conditions of hyperinflammation, excessive immune cell influx can occur, leading to tissue damage. acs.org this compound mimetics are being investigated as potential therapeutic agents to mitigate hyperinflammation by regulating immune cell recruitment. acs.org Elevated levels of sLeX have been observed in the plasma of patients with liver diseases, suggesting its involvement in inflammatory liver conditions. nih.gov The expression of sLeX on certain acute-phase proteins, such as alpha1-acid glycoprotein, alpha1-antichymotrypsin, and haptoglobin, is increased during acute and chronic inflammation, potentially influencing leukocyte extravasation by binding to selectins. nih.gov
Dysregulated sLeX expression is also implicated in chronic inflammatory diseases. High levels of sLeX are associated with chronic inflammation, including conditions like atherosclerosis, where enhanced intravascular adhesion of leukocytes and platelets contributes to plaque formation. biorxiv.orgbiorxiv.org Inhibiting sLeX-selectin interactions is a target for therapeutic intervention in such diseases. biorxiv.org
This compound directly influences the recruitment and function of various immune cell subsets. Its expression on leukocytes dictates their ability to interact with selectins on the endothelium and migrate to specific locations. ontosight.ainih.govpnas.orgresearchgate.netbiorxiv.org
The expression of sLeX on T lymphocytes is regulated upon activation, with preferential expression on activated Th1 cells. wikipedia.orgpnas.org More recent research indicates that sLeX expression delineates distinct functional subsets of human blood T cells. This compound positive CD4+ T cells, for example, include a subpopulation expressing high levels of Th2 and Th17 cytokines and regulatory T cells (Tregs) with immunosuppressive functions. aai.orgpnas.orgnih.gov In mice, sLeX expression identifies activated and functional Tregs that are more efficient at suppressing naive CD4+ T cell proliferation and reducing inflammation in vivo. aai.org
Modulating sLeX expression on immune cells can impact their adhesive properties and subsequent immune responses. Metabolic glycan engineering approaches have shown that altering the biosynthesis of sLeX can enhance or reduce leukocyte adhesion to selectins, offering potential strategies for addressing immune deficiency disorders characterized by low sLeX levels, such as LAD II. biorxiv.orgbiorxiv.org Conversely, inhibiting sLeX biosynthesis or blocking sLeX-selectin interactions can suppress inflammatory responses by reducing immune cell recruitment to inflamed tissues. nih.govatsjournals.org
| Immune Cell Type | This compound Expression | Impact on Function/Recruitment |
| Granulocytes & Monocytes | Constitutively expressed | Mediates inflammatory extravasation. wikipedia.orgpnas.org |
| Resting T/B Lymphocytes | Low/Absent | Induced upon activation. wikipedia.orgpnas.org |
| Activated Th1 Cells | Preferential expression | Involved in directing Th1 cells to inflammatory sites. wikipedia.orgpnas.org |
| Activated Human CD4+ T Cells | Expressed on distinct subsets, including Th2, Th17, and Tregs | Associated with specific cytokine profiles and immunosuppressive function in Tregs. aai.orgpnas.orgnih.gov |
| Activated Murine Tregs | Expressed on activated, functional subset | More efficient suppression of T cell proliferation and inflammation. aai.org |
Defining Activated and Functional Regulatory T Cell Subpopulations
This compound (CD15s) is specifically expressed by activated, terminally differentiated, and highly suppressive FOXP3high regulatory T (Treg) cells in humans. pnas.orgleitir.isoup.comoup.com This expression allows for the separation of these functional Treg cells from non-suppressive FOXP3+CD4+ T cells that secrete inflammatory cytokines. pnas.orgleitir.is Studies in mice also indicate that sLeX defines an activated and functional subset of murine Tregs. oup.comoup.com Murine Tregs strongly express sLeX upon activation, which is accompanied by the elevation of functional Treg markers such as Foxp3, CD25, CD103, CD39, and granzyme B. oup.comoup.com RNA sequencing analysis has shown that sLeX-positive (sLeX+) Tregs express genes involved in Treg function at a higher level than sLeX-negative (sLeX-) Tregs. oup.comoup.com In vitro suppression assays have demonstrated that sLeX+ Tregs can more efficiently suppress naive CD4+ T cell proliferation compared to sLeX- Tregs. oup.comoup.com The ability of sLeX to identify these specific Treg subpopulations is valuable for both phenotypic and functional analysis and for targeting these cells to control immune responses. pnas.orgleitir.is
Implications in Leukocyte Adhesion Deficiency Type II (LAD-II)
Leukocyte Adhesion Deficiency Type II (LAD-II), also known as congenital disorder of glycosylation type IIc (CDG-IIc) or Rambam-Hasharon syndrome, is a rare genetic disorder characterized by a deficiency in the expression of this compound on leukocytes. nih.govwikipedia.orgmhmedical.commedscape.comhealthmatters.io This deficiency is primarily caused by a defect in fucose metabolism, often due to mutations in the gene encoding the GDP-L-fucose transporter (SLC35C1), which impairs the fucosylation of selectin ligands like this compound. wikipedia.orgmhmedical.commedscape.com
LAD-II patients exhibit impaired leukocyte adhesion to the vascular endothelium, which is mediated by the interaction of this compound on leukocytes with E- and P-selectins on endothelial cells. nih.govwikipedia.orgmedscape.comhealthmatters.io This impaired adhesion leads to a defective inflammatory response, preventing leukocytes from effectively migrating to sites of infection. healthmatters.io Clinically, LAD-II is characterized by recurrent severe bacterial infections, often without pus formation, persistent leukocytosis, severe intellectual disability, short stature, and distinctive facial features. wikipedia.orgmhmedical.commedscape.com Patients with LAD-II also typically have the Bombay (hh) blood group phenotype due to the generalized defect in fucosylation. wikipedia.orgmedscape.com Neutrophils from LAD-II patients show minimal or no binding to recombinant E-selectin and purified platelet P-selectin. nih.gov
Data on Neutrophil Binding in LAD-II:
| Neutrophil Source | Binding to Recombinant E-selectin | Binding to Purified Platelet P-selectin |
|---|---|---|
| Healthy Control | Normal | Normal |
Developmental Biology and Reproductive Processes
Sperm-Oocyte Recognition and Fertilization
This compound plays a vital role in human fertilization, specifically in the recognition and binding of sperm to the oocyte's zona pellucida (ZP). wikipedia.orgexplorationpub.comhkmj.orgresearchgate.netnih.gov The human ZP is coated with N- and O-glycans that are terminated with the this compound sequence, making it the most abundant terminal sequence involved in sperm-egg binding. wikipedia.orgexplorationpub.comresearchgate.netnih.gov The interaction between this compound on the ZP and its binding proteins on the sperm surface is crucial for successful fertilization. hkmj.orgresearchgate.net Studies using the hemizona assay have shown that this compound can inhibit sperm-ZP binding. wikipedia.org For instance, 0.5 mM this compound has been reported to inhibit sperm-ZP binding by 63% in this assay. wikipedia.org Compared to unbound spermatozoa, ZP- or sLeX-bound spermatozoa demonstrate improved fertilization potential and quality in terms of morphology, DNA integrity, chromatin integrity, protamination, and global methylation. hkmj.org Four sLeX-binding proteins have been identified in capacitated human spermatozoa: chromosome 1 open reading frame 56 (C1orf56), ZP-binding protein 1, heat shock-related 70 kDa protein 2 (HSPA2), and sperm acrosome membrane–associated protein 1 (SPACA1). hkmj.org
Trophoblast Adhesion in Embryo Implantation
This compound is also involved in the process of embryo implantation, specifically in the adhesion of trophoblast cells to the endometrial lining. nih.govoup.comresearchgate.netfrontiersin.org It is abundantly expressed in the receptive endometrium. oup.comresearchgate.net Interleukin-1 beta (IL-1β), a cytokine involved in embryo implantation and placenta development, can significantly induce sLeX expression by increasing FUT3 expression, thereby facilitating trophoblast adhesion. nih.govresearchgate.net In vitro models using human trophoblast cell lines (e.g., HTR-8/SVneo or JAR) and endometrial cell lines (e.g., RL95-2) have demonstrated the role of sLeX in this process. oup.comfrontiersin.org Treatment of endometrial cells with IL-1β enhances the attachment of trophoblast spheroids. oup.com Conversely, blocking this compound with antibodies significantly reduces trophoblast spheroid attachment to the endometrial monolayer, both in the presence and absence of IL-1β treatment. oup.com This suggests that sLeX mediates IL-1β-induced trophoblast adhesion during human embryo implantation. nih.govoup.com
Effect of Anti-sLeX Antibody on Trophoblast Spheroid Attachment:
| Treatment of Endometrial Cells | Spheroid Attachment (Relative to Control) | Inhibition by Anti-sLeX Antibody |
|---|---|---|
| Control | 1.0 | Significant Reduction |
Contributions to Organogenesis (e.g., Lens Development)
Developmental changes in the expression of Lewis X (Lex) and this compound glycosphingolipids are believed to play a role in embryonic development and organogenesis. jst.go.jpnih.gov In the mammalian lens, this compound-containing neolactotetraosylceramide has been found. nih.gov Immunohistochemical studies have confirmed the expression of this compound epitopes in the inner cortical and nuclear fibers of the lens, which is associated with the differentiation and maturation of lens epithelial cells into lens fibers. nih.gov Glycobiological studies suggest that some neolacto-series glycosphingolipids, including those with this compound, are involved in lens fiber development. nih.gov During human development, this compound, along with other Lewis antigens, is found in the cornea, conjunctiva, and periderm between 10 and 20 weeks of gestation. researchgate.net Its disappearance from the eye surface starts in the central cornea in front of the lens around week 35. researchgate.net The presence of this compound in differentiated cells, in contrast to the earlier appearance of Lex in undifferentiated rapidly dividing cells, suggests a link between fucosylation patterns and the differentiation stage of tissue during development. researchgate.net
This compound in Cancer Pathogenesis
This compound is a well-known cancer-associated carbohydrate structure, and its expression is frequently enhanced in cancer cells. explorationpub.comglycoforum.gr.jpnih.govresearchgate.net This overexpression occurs on both N-glycans and O-glycans. wikipedia.org The accelerated expression of this compound in cancers involves mechanisms such as "incomplete synthesis" and "neo synthesis". nih.gov Incomplete synthesis refers to the impaired modification of more complex determinants found in normal epithelial cells, leading to the accumulation of this compound. glycoforum.gr.jpnih.gov Neo synthesis involves alterations in sugar transportation and intermediate carbohydrate metabolism in cancer cells. nih.gov
Role in Malignant Transformation and Tumorigenesis
Changes in cell surface carbohydrates are a hallmark of malignant transformation, with a notable enhancement in the expression of sLeX and its isomer, sialyl-Lewis A (sLeA), in cancer cells. glycoforum.gr.jpfrontiersin.org This increased expression is intimately linked to cancer progression, and more aggressive cancers tend to exhibit higher levels of these determinants. glycoforum.gr.jp The appearance of sLeX/a in early-stage cancers can result from "incomplete synthesis" of more complex carbohydrate structures found on normal epithelial cells. glycoforum.gr.jp As cancer progresses to more advanced stages, the expression of sLeX/a is further accelerated, potentially driven by mechanisms that select for more malignant cells, such as adaptation to hypoxic conditions. glycoforum.gr.jp Hypoxia can induce the expression of genes related to carbohydrate metabolism, including those involved in sLeX/a synthesis, suggesting a link between the tumor microenvironment and increased sLeX/a expression during cancer progression. glycoforum.gr.jp In some cancers, such as bladder carcinoma, sLeX is considered a marker of malignant transformation and its expression correlates with stage, grade, and metastatic potential. frontiersin.org
Mechanisms of Cancer Metastasis
This compound significantly contributes to the metastatic cascade, a multi-step process involving the detachment of cancer cells from the primary tumor, intravasation into the bloodstream or lymphatic system, survival in circulation, extravasation at a distant site, and formation of a new tumor. aacrjournals.orgglycoforum.gr.jp The interaction of sLeX with selectins is a critical initial step in this process. glycoforum.gr.jp
Tumor Cell Adhesion to Vascular Endothelium
A key mechanism by which sLeX promotes metastasis is by mediating the adhesion of circulating cancer cells to the vascular endothelium. nih.govontosight.ai this compound serves as a ligand for E-selectin and P-selectin, cell adhesion molecules expressed on activated endothelial cells and platelets, respectively. nih.govfrontiersin.orgaacrjournals.orgnih.gov This interaction facilitates the tethering and rolling of cancer cells along the vessel wall, a process similar to that used by leukocytes during inflammation. ontosight.ainih.govnih.gov This adhesion is a crucial prerequisite for cancer cells to arrest at distant sites and subsequently extravasate. aacrjournals.orgpnas.org Studies have shown that blocking sLeX function or inhibiting its synthesis can reduce the adhesion of cancer cells to endothelial cells in vitro and decrease metastatic potential in vivo. aacrjournals.orgmdpi.com
Data from studies on human epithelial cancer cell lines demonstrate the contribution of sLeX to adhesion to cytokine-activated human umbilical vein endothelial cells. scispace.com
| Cancer Cell Line Origin | Sialyl Lewis X Contribution to Adhesion | Sialyl Lewis A Contribution to Adhesion |
| Lung | Significant | Present |
| Liver | Significant | Present |
| Colon | Significant (in some lines) | Almost Exclusive (in some lines) |
| Pancreas | Significant (in some lines) | Almost Exclusive (in some lines) |
| Leukemia | Mediated by sLeX (in some lines) | None observed (in lines tested) |
Promotion of Cancer Cell Extravasation
Following adhesion and rolling, cancer cells must transmigrate through the endothelial layer to invade distant tissues, a process known as extravasation. ontosight.ai The interaction between sLeX on cancer cells and E-selectin on endothelial cells is believed to play a role in this extravasation process, mimicking the mechanism of leukocyte extravasation. nih.govnih.gov This step is considered crucial for the formation of metastatic lesions. frontiersin.orgpnas.org
Angiogenesis and Capillary Morphogenesis Modulation
Sialyl-Lewis antigens, including sLeX, also influence angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, supporting their growth and metastasis. ontosight.aimdpi.com The role of sLeX in angiogenesis is supported by observations that the formation of tube-like networks by endothelial cells, a measure of capillary morphogenesis, can be inhibited by antibodies against sLeX or by blocking sLeX biosynthesis. mdpi.comaai.org E-selectin, a key binding partner for sLeX, has also been implicated in capillary morphogenesis via endothelial cell-cell interactions during angiogenesis. physiology.orgcapes.gov.br Forced expression of sLeA and type 1 Lewis antigens has also been shown to increase angiogenesis and tumor growth in a colon cancer cell line. nih.gov
Influence on the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem influencing tumor progression, and sLeX plays a role within this context. sci-hub.se Factors within the TME, such as hypoxia and oncogene expression, can control the expression of glycosyltransferases involved in sLeX biosynthesis. spandidos-publications.com Elevated sLeX expression in the TME can promote tumor adhesion, invasion, and metastasis. nih.gov Hypersialylation, including increased sLeX, in the TME can alter its characteristics, potentially blocking immunological recognition and communication and promoting tumor cell survival and drug resistance. mdpi.com this compound decorated integrins on small extracellular vesicles derived from cancer cells have been shown to increase blood vessel permeability by disrupting tight junctions of endothelial cells, which can facilitate tumor metastasis. bohrium.com
Immune Evasion and Immunosuppression in Neoplasia
Aberrant sialylation, including the expression of sLeX, is increasingly recognized for its role in helping tumor cells evade the immune system. researchgate.netnih.gov Sialylated glycans on the surface of cancer cells can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells. researchgate.netnih.govresearchgate.net These interactions can transmit inhibitory signals to immune cells, such as NK cells and macrophages, suppressing their anti-tumor activity and allowing cancer cells to escape immune surveillance. glycoforum.gr.jpresearchgate.netnih.govresearchgate.net For example, sLeX carried on mucins like MUC1 and MUC16 can shield tumors from immune attacks by binding to Siglec-9 on NK cells and conveying inhibitory signals. nih.gov While moderate levels of sLeX may promote metastasis by facilitating adhesion, studies suggest that excessively high levels of sLeX can lead to rejection by NK cells, indicating a complex interplay between sLeX expression levels and immune responses. glycoforum.gr.jppnas.org
Differential Expression in Specific Cancer Types
Abnormal glycosylation, including altered expression of carbohydrate determinants like SLeX, is a hallmark of malignant transformation researchgate.netmdpi.com. Overexpression of SLeX has been observed in a wide variety of cancers and is frequently associated with tumor progression, invasiveness, and metastasis dovepress.commdpi.commdpi.com. The role of SLeX in cancer metastasis is largely attributed to its interaction with selectins on endothelial cells, facilitating the adhesion and extravasation of cancer cells from the bloodstream dovepress.comresearchgate.netmdpi.com.
Here's a summary of SLeX expression and its implications in specific cancer types:
| Cancer Type | SLeX Expression Level | Associated with | Research Findings |
| Gastrointestinal Cancers | Increased | Metastasis, Poor Survival | Increased expression of SLeX correlates with metastasis and poor survival in colon cancer patients. mdpi.com |
| Colorectal Cancer | Positive correlation | Venous invasion, Lymph node metastasis, Liver metastasis, Poor prognosis | SLeX antigen expression is significantly correlated with venous invasion, lymph node metastasis, and liver metastasis. nih.gov Hematogenous metastases are more frequent in patients with SLeX-positive tumors, and prognosis is significantly poorer. nih.gov |
| Pancreatic Cancer | Associated with progression and poor prognosis | Metastasis, Poor Prognosis | SLeX, along with SLeA, has been linked to cancer progression and poor prognosis in pancreatic cancer. frontiersin.org ST3Gal4, involved in SLeX biosynthesis, correlates with enhanced metastatic potential and poor prognosis in pancreatic cancer. frontiersin.org |
| Gastric Cancer | Associated with poor prognosis | Metastasis, Poor Prognosis | ST3Gal4 expression, involved in SLeX biosynthesis, correlates with enhanced metastatic potential and poor prognosis in gastric cancer. frontiersin.org |
| Breast Cancer | Associated with higher risk of metastasis, particularly bone metastasis in ER-positive tumors | Metastasis, Lymph node involvement, High histologic grade | SLeX expression has been associated with a higher risk of metastasis, though its prognostic value is debated. aacrjournals.org High SLeX expression in ER-positive tumors is significantly associated with bone metastasis. aacrjournals.org SLeX expression is also associated with lymph node involvement and high histologic grade. aacrjournals.org |
| Prostate Cancer | Marker of poor prognosis | Poor Prognosis, Metastasis | SLeX is a marker of poor prognosis in prostatic carcinomas. aacrjournals.org CD15s (SLeX) relates to poor prognosis for patients. mdpi.com |
| Bladder Cancer | Found on cancer cells | Metastasis | SLeX is found on bladder cancer cells and plays a role in their interaction with endothelial cells, facilitating extravasation. mdpi.comresearchgate.net |
| Hematological Malignancies | Expressed by cells in some types | Phagocytosis, Chemotaxis | SLeX is expressed by cells in Hodgkin disease, some B-cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias. wikipedia.org SLeX mediates phagocytosis and chemotaxis in neutrophils. wikipedia.org |
Studies have confirmed the contribution of SLeX in the progression of a wide variety of cancers researchgate.net. The enhanced expression of SLeX in malignant cells is suggested to be an inevitable consequence of malignant transformation researchgate.net. Overexpression of enzymes involved in SLeX biosynthesis, such as ST3Gal3 and ST3Gal4, has been linked to cancer progression and poor prognosis frontiersin.org.
Interaction with Pathogens
Glycans are important mediators in host-pathogen interactions, serving as ligands for pathogen binding and as effector molecules for cellular signaling in response to infection mdpi.com. They also play a key role in immune cell adhesion and recruitment to the site of infection mdpi.com.
This compound has been shown to interact with various pathogens:
| Pathogen | Interaction with this compound | Research Findings |
| Helicobacter pylori | Mediates interactions between the host cells and the bacteria. mdpi.com Exploits host glycosylation machinery to induce expression of its adhesin's glycan receptors. mdpi.com | SLeX mediates the interactions between host cells and H. pylori. mdpi.com The tissue expression levels of SLeX are associated with the H. pylori strain pathogenicity, with more virulent strains promoting increased epithelial levels of this sialylated glycan. mdpi.com |
| Mycobacterium tuberculosis | Up-regulates SLeX expression in the lung epithelium upon infection. mdpi.com | M. tuberculosis infection promotes the expression of SLeX in the lung epithelium. mdpi.com This increase is observed with different M. tuberculosis strains and in different genetic mouse backgrounds. mdpi.com The up-regulation is concomitant with higher expression of enzymes in the SLeX biosynthetic pathway. mdpi.com |
| HIV-1 | Enriched on the surface of HIV-infected transcriptionally active CD4+ T cells. nih.govresearchgate.netacs.org Induced by HIV transcription. nih.govresearchgate.net | The cell surface of CD4+ T cells actively transcribing HIV harbors high levels of fucosylated carbohydrate ligands, including SLeX, compared to transcriptionally inactive cells. nih.govresearchgate.net Active HIV transcription induces SLeX cell-surface expression in vitro. nih.gov |
| Herpes Simplex Virus type 1 (HSV-1) | Induces SLeX expression in infected cells. researchgate.net | HSV-1 infection induces expression of the selectin ligand SLeX in infected cells by activating the transcription of host glycosyltransferase genes (FUT3, FUT5, and FUT6). researchgate.net |
| Varicella-Zoster Virus (VZV) | Infection results in neo-expression of Lewis antigens, including SLeX. researchgate.net | VZV infection of diploid human fibroblasts results in neo-expression of Lewis antigens, including SLeX, after transcriptional activation of dormant human fucosyltransferase genes. researchgate.net |
| Cytomegalovirus (CMV) | Infection results in neo-expression of Lewis antigens, including SLeX. researchgate.net | CMV infection of diploid human fibroblasts results in neo-expression of Lewis antigens, including SLeX, after transcriptional activation of dormant human fucosyltransferase genes. researchgate.net |
The induction of SLeX expression by pathogens like M. tuberculosis and viruses such as HIV-1 and HSV-1 suggests a complex interplay between host glycosylation machinery and microbial strategies for infection and persistence mdpi.comnih.govresearchgate.netresearchgate.net. In the case of HIV-1, the enrichment of SLeX on transcriptionally active cells may affect their trafficking abilities researchgate.net.
Advanced Research Methodologies in Sialyl Lewis X Studies
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental tools for investigating the direct effects of Sialyl-Lewis X on cellular behavior, such as adhesion, migration, and tube formation.
Cell Adhesion and Migration Assays
Cell adhesion and migration assays are widely used to study the involvement of sLeX in cell-cell and cell-matrix interactions. These assays are particularly relevant in cancer research, where sLeX expression on tumor cells is known to facilitate binding to selectins on endothelial cells and platelets, a critical step in metastasis. nih.govfrontiersin.org
Studies have shown that increased expression of sLeX on cancer cells correlates with an enhanced ability to adhere to E-selectin or activated endothelial cells in vitro. nih.gov For instance, human colon adenocarcinoma cells (LS180) expressing carbohydrate ligands that bind to E- and P-selectins are used in adhesion assays to study the impact of interfering with sLeX assembly. aacrjournals.org Treatment of these cells with a disaccharide precursor of sLeX significantly reduced their ability to bind to E-selectin in vitro. aacrjournals.org
Capillary Tube Formation Assays
Capillary tube formation assays, often performed using endothelial cells cultured on Matrigel, are utilized to investigate the role of sLeX in angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. oup.com While search results directly linking sLeX expression on endothelial cells to capillary tube formation assays were limited, the broader context of selectin-ligand interactions in vascular biology is relevant. Selectins, which bind to sLeX, are involved in the recruitment of leukocytes to sites of inflammation and can interact with endothelial cells. dokumen.pub Studies on the effects of modified citrus pectin, which can interfere with galectin-3 binding (a lectin that can interact with glycans), on endothelial cell morphogenesis in capillary tube formation assays provide an example of how glycan-binding interactions are studied in this context. oup.com Novel synthetic analogs of sialyl Lewis X have also been shown to inhibit angiogenesis in vitro and in vivo, suggesting a role for sLeX-related structures in this process. oup.com
Sperm-Zona Pellucida Binding Assays
Sperm-zona pellucida binding assays are used to study the molecular interactions involved in fertilization. This compound has been identified as a key carbohydrate sequence involved in the binding of sperm to the zona pellucida, the outer layer of the egg. researchgate.net These in vitro assays help to understand the specific glycan-ligand interactions that mediate this crucial step in reproduction.
In Vivo Disease Models
In vivo disease models, particularly murine models, are indispensable for studying the complex roles of this compound in the context of a whole organism, allowing researchers to investigate its involvement in disease progression, metastasis, and inflammatory responses.
Murine Models of Cancer Progression and Metastasis
Murine models are extensively used to study the impact of sLeX on cancer progression and metastasis. These models can involve injecting cancer cells with varying levels of sLeX expression into mice and observing tumor growth and the formation of metastases in distant organs, such as the lungs. explorationpub.comnih.govaacrjournals.orgnih.gov
Research using murine models has demonstrated a strong correlation between increased sLeX levels on tumor cells and enhanced metastatic potential. For example, mouse melanoma cells transfected to express high levels of sLeX showed increased metastasis compared to cells with lower expression. explorationpub.com Similarly, in experimental metastasis models, treatment of tumor cells with a disaccharide that reduces sLeX expression markedly reduced their lung colonization potential after injection into immunodeficient mice. aacrjournals.org Altering host selectin expression in mice has also shown a profound effect on the metastatic potential of circulating tumor cells, highlighting the importance of the interaction between tumor cell sLeX and host selectins in vivo. aacrjournals.org Murine models of hormone-dependent breast cancers have also been used to show that this compound antigen drives metastasis. nih.gov Silencing of certain sialyltransferases involved in sLeX synthesis in breast cancer cells has led to decreased metastasis in murine models. frontiersin.org
Animal Models of Inflammatory and Allergic Diseases (e.g., Asthma)
Animal models, particularly murine models of allergic asthma, are used to investigate the role of sLeX in inflammatory and allergic responses. SLeX is a ligand for selectins, which are crucial for the recruitment of leukocytes, including eosinophils, to sites of inflammation in the airways. researchgate.netmdpi.com
Studies in murine models of allergic asthma have explored the therapeutic potential of targeting sLeX or the selectins that bind to it. For instance, the therapeutic effects of an anti-sialyl Lewis X antibody have been investigated in a murine model of allergic asthma. researchgate.net While early attempts with carbohydrate-based inhibitors mimicking sLeX faced development challenges, the principle of interfering with sLeX-selectin interactions to abrogate excessive inflammatory responses in conditions like asthma has been explored in animal models. researchgate.net Animal models of respiratory tract inflammation have also shown that Siglec-8, a receptor that can interact with specific sialoglycans including 6-sulfo-sialyl Lewis x, is closely associated with inflammation, and targeting Siglec-F (a murine homolog of human Siglec-8) in mouse models of chronic asthma normalized eosinophilic pulmonary inflammation. mdpi.comoup.com
Glycomics and Glycoproteomics Approaches
Investigating the complex world of glycans and glycoproteins requires sophisticated analytical techniques. Glycomics and glycoproteomics provide the tools to profile and characterize the glycan structures present in biological samples, including sLeX, and to identify the proteins that carry these modifications.
Mass Spectrometry-Based Glycan Profiling and Characterization
Mass spectrometry (MS) is a powerful technique for the detailed analysis of glycans, allowing for the determination of their mass, composition, and structure. For this compound, MS-based methods are essential for its detection and characterization in various biological contexts. Tandem mass spectrometry (MS/MS) experiments can be designed to identify the presence of potential sLeX structures based on characteristic fragment ions. For instance, an ion with a mass-to-charge ratio (m/z) of 803.29 is indicative of a glycan structure containing Neu5Ac, Gal, GlcNAc, and Fuc, consistent with sLeX explorationpub.comoup.comnih.gov. Permethylation of glycans is often employed before MS analysis to improve sensitivity and reproducibility explorationpub.com.
MS has been used in conjunction with other separation techniques to analyze sLeX. For example, high performance liquid chromatography-electrospray mass spectrometry (HPLC-ESI/MS) has been utilized to identify which of the N-linked glycosylation sites on human plasma α1-acid glycoprotein (B1211001) (orosomucoid, OMD) contain the sLeX antigen oup.comnih.gov. This method involved digesting OMD with proteolytic enzymes and analyzing the resulting peptides and glycopeptides by reversed phase chromatography coupled with on-line ESI/MS oup.com. An SRM (Selected Reaction Monitoring) experiment was developed to specifically monitor the m/z 803 ion, allowing for the localization of the sLeX antigen at each of the five N-linked glycosylation sites of OMD oup.comnih.gov. Ultrasensitive mass spectrometry has also identified the sLeX sequence as the most abundant terminal sequence on the glycans of human zona pellucida (ZP), serving as a major carbohydrate ligand for human sperm-ZP binding hku.hknih.gov.
High-Density Antibody Array Analysis of Glycoproteins
High-density antibody arrays allow for the profiling of glycoproteins and the identification of those carrying specific glycan modifications like this compound. This technology involves immobilizing a large number of antibodies on a surface, which then capture proteins from a sample. Fluorescently labeled antibodies specific for sLeX are then used to detect the presence of the glycan on the captured proteins nih.gov.
This approach has been used to identify a variety of glycoproteins expressing sLeX in biological samples. For instance, high-density antibody arrays identified numerous glycoproteins carrying sLea and/or sLex in the plasma of colon cancer patients, including SPARC, coagulation factor V, neuropeptide Y, complement C2, and α2-macroglobulin mdpi.com. This method is described as rapid and applicable for high-throughput screening without the need for prior purification of glycoproteins nih.gov. By profiling glycan expression on proteins captured by the arrayed antibodies using labeled anti-sialyl Lewis X antibodies, researchers can identify proteins that are differentially glycosylated in different conditions nih.gov.
Chromatographic Separation Techniques for Glycan Isomers
Chromatographic techniques are essential for separating and purifying glycans, including resolving isomeric structures that differ only in the linkage or position of monosaccharides. For this compound, which has structural isomers like Sialyl-Lewis A, chromatographic methods are crucial for accurate analysis.
Anion-exchange chromatography (AEC) has been developed as a method for separating and quantifying sLeX. An AEC assay involving QAE-Toyopearl 550C resin can separate sLeX from Lewis X (LeX) and unreacted nucleotide sugars, which is useful for assaying the activity of fucosyltransferases involved in sLeX biosynthesis, such as α1-3 fucosyltransferase-VII (FucT-VII) nih.govjst.go.jp. In this method, LeX elutes in the flow-through fraction, while sLeX elutes with a specific concentration of ammonium (B1175870) acetate (B1210297) nih.govjst.go.jp.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also used for the separation and quantitation of sialylated N-glycan linkage isomers, including those containing sLeX. Superficially porous particle penta-hydrophilic interaction liquid chromatography (HILIC) columns are effective in separating sialylated N-glycan isomers based on the ratio of α2-3 to α2-6 Neu5Ac linkages explorationpub.com.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are fundamental to understanding the genetic and cellular mechanisms that regulate this compound expression and its functional consequences. These methods allow researchers to investigate the genes involved in sLeX biosynthesis and to manipulate their expression to study the impact on sLeX levels and cellular behavior.
Gene Expression Analysis (RT-qPCR, RNA Sequencing)
Analyzing the expression levels of genes involved in the glycosylation machinery provides insights into the regulation of this compound biosynthesis. Techniques like reverse transcription quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are used to measure the mRNA levels of glycosyltransferases and other enzymes responsible for adding the specific sugar residues that form sLeX.
Studies have used RT-qPCR to measure the expression levels of glycosyltransferases required for lactosamine synthesis, initiation of complex N-glycans, core 2 O-glycans, and the sialyltransferases that can terminally sialylate a Type 2 lactosamine, which are relevant to sLeX biosynthesis nih.gov. RNA sequencing has been employed to compare the transcriptomic profiles of cell populations with different sLeX expression levels, revealing differences in gene expression related to cell function and activation aai.org. For example, RNA sequencing analysis of sLeX-positive and sLeX-negative regulatory T cells showed distinct gene profiles, with sLeX-positive cells expressing higher levels of genes involved in Treg function aai.org. Hypoxia has been shown to induce the transcription of several glycogenes, including FUT7 and ST3GAL4, leading to accelerated sLeX expression in cancer cells mdpi.comglycoforum.gr.jp.
Gene Silencing (siRNA Transfection) and Overexpression Studies
Manipulating the expression of specific genes involved in this compound synthesis allows researchers to determine their necessity and sufficiency for sLeX expression and to investigate the functional consequences of altered sLeX levels. Gene silencing, often using small interfering RNA (siRNA) transfection, reduces the expression of a target gene, while overexpression studies involve introducing extra copies of a gene into cells.
Gene silencing of key glycosyltransferases in cancer cell lines has resulted in reduced sLeX expression and decreased adhesion to selectins and reduced metastatic ability mdpi.commdpi.com. Conversely, forced expression of sLeX antigens by gene transfer has been shown to increase adhesion to selectins in vitro and metastatic ability in vivo mdpi.com. Studies using lentiviral siRNA transduction have investigated the role of specific glycosyltransferases, such as Core 2 β1-6 N-acetylglucosaminotransferase-I (C2GnT-1), in regulating sLeX expression during human B cell differentiation oup.com. Gain-of-function analysis involving transfection with FUT7, ST3GAL4, and C2GnT-1 has also been used to examine their impact on sLeX expression mdpi.comoup.com. These genetic manipulation techniques provide insights into the potential role of specific glycosyltransferases in elaborating the sLeX epitope and its functional implications in various biological processes mdpi.com.
Flow Cytometry for Cell Surface Glycan Expression
Flow cytometry is a powerful technique used to quantify the expression of SLeX on the surface of various cell types. This method typically involves labeling cells with fluorescently-conjugated antibodies specific for the SLeX epitope and then analyzing the fluorescence intensity of individual cells as they pass through a laser beam. The level of fluorescence correlates with the abundance of SLeX on the cell surface.
Studies have utilized flow cytometry to assess SLeX expression on leukocytes, including polymorphonuclear leukocytes (PMN), monocytes, natural killer cells, and T cells. Abundant SLeX expression has been observed on nearly all isolated PMN and monocytes, with lower levels detected on a portion of natural killer cells (up to 40%) and approximately 10% of peripheral blood T cells. nih.gov, capes.gov.br Flow cytometry has also been employed to analyze SLeX expression on transfected cell lines, demonstrating the impact of specific enzymes, such as fucosyltransferases, on SLeX levels. researchgate.net, embopress.org, biorxiv.org, pnas.org For instance, transfection of melanoma cells with α1,3-fucosyltransferase III resulted in varying levels of SLeX expression, which could be sorted by flow cytometry for further study. embopress.org, pnas.org Similarly, treatment of HL-60 cells with peracetyl N-cyclobutanoyl-D-mannosamine led to a significant increase in SLeX levels detectable by flow cytometry. biorxiv.org
Immunohistochemical Localization in Tissues
Immunohistochemistry (IHC) is a technique used to visualize the spatial distribution of SLeX within tissue samples. This method involves using SLeX-specific antibodies to stain tissue sections, allowing researchers to identify which cells and structures express the glycan. The stained sections are then examined under a microscope.
IHC has been widely applied to study SLeX localization in various human tissues, both in normal and pathological conditions. In inflammatory processes, SLeX expression has been observed on PMN and monocytes within vessels and extravasated in inflamed tissues like acute appendicitis, synovial tissue, and dermal tissue. nih.gov, capes.gov.br While rare tissue macrophages in uninflamed nonlymphoid sites showed SLeX expression, a substantial number of monocytes/macrophages in inflamed tissues reacted with anti-SLeX antibodies. nih.gov, capes.gov.br Interestingly, the CSLEX1 antibody, which targets SLeX, also reacted with venular endothelium in certain lymphoid tissues and inflamed appendix, but not in normal appendix. nih.gov, capes.gov.br
In cancer research, IHC has revealed altered SLeX expression patterns. Conventional SLeX is often preferentially expressed in cancer cells compared to nonmalignant epithelial cells, as observed in colorectal cancer. aacrjournals.org In contrast, sialyl 6-sulfo Lewis X, a related determinant, was shown to be expressed more strongly in nonmalignant epithelial cells than in cancer cells in colorectal tissue. aacrjournals.org Elevated SLeX expression has been noted in various cancer types, including colon, breast, prostate, and pancreatic carcinomas, and is often correlated with malignant transformation and prognosis. researchgate.net In non-small cell lung cancer, tumor tissues exhibited significantly stronger reactivity with anti-sLeX/sLea antibodies compared to normal tissues, and high sLeX/sLea expression was associated with bone metastasis. spandidos-publications.com SLeX expression has also been investigated in normal tissues, being found in oral mucosa and breast tissue, and its localization on glycosphingolipids has been studied in lens tissues, where it is associated with the differentiation and maturation of lens epithelial cells. nih.gov, oup.com, nih.gov
Computational and Biophysical Approaches
Computational and biophysical methods provide valuable insights into the molecular interactions and behavior of SLeX.
Molecular Dynamics Simulations of Glycan-Protein Interactions
Molecular dynamics (MD) simulations are computational techniques used to model the dynamic behavior of molecules, including the interactions between glycans like SLeX and proteins, such as selectins. These simulations can provide detailed information about the conformational dynamics of SLeX and the nature of its binding to target proteins at an atomic level.
MD simulations have been employed to investigate the binding modes and dynamics of SLeX in complex with selectins, particularly E-selectin. nih.gov, researchgate.net, acs.org, techscience.com Studies have explored the conformational preferences of free SLeX in aqueous solution and how these conformations change upon binding to E-selectin. researchgate.net MD simulations have predicted possible binding modes and identified key residues involved in the interaction. researchgate.net For example, the hydroxyl groups of fucose in SLeX are believed to coordinate to a calcium ion bound on E-selectin, which is critical for ligand recognition. acs.org Hydrogen bonds between fucose hydroxyl groups and specific residues like Glu80 and Asn82 on E-selectin have also been suggested. acs.org The negative charge on sialic acid is thought to interact with residues like Lys113. acs.org MD simulations have also been used to study the forced dissociation of selectin-SLeX complexes, revealing how molecular extension is coupled to complex dissociation and identifying the separation of fucose from the calcium ion as a key factor in this process. techscience.com Furthermore, MD simulations have been utilized to analyze the conformational dynamics of modified SLeX structures and their interactions with E-selectin, highlighting the significance of remote N-acyl side chains of sialic acids in facilitating bioactive conformations. biorxiv.org
Fluorescence Microscopy for Glycosphingolipid Microdomain Visualization
Fluorescence microscopy is a technique that allows for the visualization of molecules within cells and membranes using fluorescent labels. When applied to SLeX studies, particularly in the context of glycosphingolipids, it can be used to visualize the localization and clustering of SLeX-containing glycosphingolipids in cell membrane microdomains, such as lipid rafts.
Researchers have synthesized fluorescently labeled SLeX glycosphingolipids to directly visualize their microdomains in model membranes and on cell surfaces using fluorescence microscopy. researchgate.net, researchgate.net, acs.org, acs.org For example, SLeX-glycosphingolipids with an NBD fluorescence label in the tail region have been synthesized, enabling the visualization of SLeX-glycosphingolipid microdomains at very low concentrations in planar phosphocholine (B91661) matrices. researchgate.net, researchgate.net This approach has provided direct evidence supporting hypotheses about the role of multivalent SLeX binding as a molecular basis for selectin-mediated cell rolling. researchgate.net, researchgate.net Fluorescence microscopy has also been used to investigate the localization of other glycosphingolipids, such as GM1 gangliosides which are found in lipid rafts, and to compare their distribution with that of SLeX-carrying proteins like PSGL-1, suggesting that PSGL-1 may be associated with microdomains distinct from those containing GM1. researchgate.net, psu.edu Studies using fluorescence microscopy, sometimes in conjunction with techniques like atomic force microscopy, have explored how the clustering and mobility of SLeX ligands in model membranes affect cell rolling, providing insights into the functional presentation of SLeX on cell surfaces. acs.org, acs.org
Clinical and Translational Implications of Sialyl Lewis X Research
Biomarker Discovery and Validation
The altered expression of Sialyl-Lewis X in various disease states has led to extensive investigation into its potential as a biomarker for diagnosis, prognosis, and monitoring. wikipedia.orgresearchgate.netnih.gov
Prognostic and Diagnostic Markers in Oncology
This compound is recognized as a cancer-associated glycan, and its aberrant expression is a hallmark of the malignant phenotype. explorationpub.commdpi.com Studies have explored its utility as a marker in various cancers. wikipedia.orgexplorationpub.comnih.govnih.gov
Circulating this compound as a Monitoring Tool
The presence of this compound on circulating cells and glycoproteins has led to investigations into its levels in bodily fluids, such as serum, as a potential tool for monitoring cancer progression. wikipedia.orgmdpi.comnih.gov Circulating this compound has been proposed as a marker for monitoring the metastatic progression of certain cancers, such as breast cancer. mdpi.com Serum this compound levels have been explored as a potential marker for the detection and monitoring of various cancers. wikipedia.orgexplorationpub.com
Discrimination of Malignancy in Specific Cancers
This compound expression patterns can potentially aid in discriminating malignant conditions or specific cancer types. Serum sLeX has been proposed as a marker for the detection of breast cancer. explorationpub.com In pancreatic cancer, sLeX, particularly in combination with Sialyl-Lewis A (CA19-9), has shown potential as a biomarker to differentiate pancreatic cancers from benign pancreatic diseases with improved accuracy compared to using sLeA alone. explorationpub.com Studies have also discussed the potential diagnostic value of this compound expression in ovarian cancer. mdpi.com
Biomarkers for Inflammatory and Immune Disorders
Beyond oncology, this compound plays a key role in inflammatory and immune responses through its interaction with selectins, which mediate leukocyte extravasation to sites of inflammation. wikipedia.orgresearchgate.netmdpi.com Aberrant sLeX expression is involved in inflammation and immune responses. researchgate.net this compound is an inflammation-associated antigen and is overexpressed on diseased liver cells, suggesting its potential use in detecting liver disease. wikipedia.org In inflammatory bowel diseases, sLeX antigens expressed by mucosal cells can sustain inflammation by acting as ligands for transmigrating neutrophils. mdpi.com this compound (CD15s) has also been identified as a biomarker instrumental in the phenotypic and functional analysis of regulatory T cell subpopulations in health and disease, allowing differentiation of suppressive effector Treg cells from non-suppressive T cells. pnas.org Reduced levels of this compound on salivary MUC7 have been observed in patients with burning mouth syndrome, indicating a potential role in this inflammatory condition. rsc.org Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, impacting intracellular signaling and immune function. researchgate.net
Therapeutic Intervention Strategies
Given its crucial role in cell adhesion and immune cell migration, particularly in the context of cancer metastasis and inflammation, this compound and its interactions with selectins represent potential targets for therapeutic intervention. wikipedia.orgresearchgate.netmdpi.com Targeting the interaction between sLeX and selectins could potentially inhibit the extravasation of cancer cells during metastasis. mdpi.commdpi.com This interaction is also a key step in leukocyte recruitment to inflammation sites, suggesting that antagonists targeting sLeX or selectins could mitigate hyperinflammation. acs.org Research is ongoing to explore therapeutic strategies related to this compound in various diseases, including inflammatory and autoimmune conditions. thno.orgacs.org Sialyl Lewis X glycomimetics are being investigated as E- and P-selectin antagonists targeting hyperinflammation by regulating the recruitment of immune cells. acs.org These glycomimetics have shown potential in reducing immune cell recruitment in hyperinflammation models. acs.org
Targeting Selectin-Mediated Cell Adhesion
Targeting the interaction between sLeX and selectins is a key strategy for inhibiting unwanted cell adhesion, such as the recruitment of leukocytes in inflammatory diseases or the extravasation of cancer cells during metastasis. nih.govfrontiersin.orgtandfonline.com
Development of Monoclonal Antibodies
Monoclonal antibodies targeting selectins or sLeX have been developed to block their adhesive interactions. Antibodies against sLeX, such as the monoclonal antibody CSLEX1 (IgM isotype), have been shown to inhibit CD62-mediated binding of cells like HL-60 cells to activated platelets. medchemexpress.comnih.govcreative-diagnostics.com Another example includes the monoclonal antibody PB1.3, which targets P-selectin and has been studied for its effects on cyclic flow variations in canine coronary arteries, suggesting a role for P-selectin and sLeX interaction in this process. ahajournals.orgnih.gov
Design of Small Molecule Inhibitors
Small molecules designed to mimic the structure of sLeX or interfere with its binding to selectins have been explored as inhibitors of selectin-mediated adhesion. acs.orgnih.gov These molecules aim to block the interaction site on selectins. Research has focused on identifying compounds that can effectively compete with the natural sLeX ligand. acs.orgnih.gov For instance, some sLeX mimics containing essential functional groups and an additional negative charge or hydrophobic group have demonstrated significantly higher potency in inhibiting E-, P-, and L-selectins compared to the natural tetrasaccharide. acs.org Inhibition concentrations (IC50) in the low micromolar to high nanomolar range have been observed for some of these mimics. acs.org
An example of a small molecule approach involves targeting the enzymes responsible for sLeX biosynthesis, such as α1,3-fucosyltransferases (FUTs). nih.gov Impairing FUT activity can compromise sLeX biosynthesis and subsequently reduce cell adhesiveness. nih.gov
Table 1: Selectin Inhibition by this compound Mimics
| Compound | Target Selectin | IC50 | Relative Potency (vs sLeX) | Source |
| sLeX | P-selectin | > 1 mM | 1 | acs.org |
| Bimosiamose | P-selectin | 249 μM | ~4 | acs.org |
| Compound 2 | P-selectin | 162 μM | ~6 | acs.org |
| Compound 3a | P-selectin | 108 μM | ~9 | acs.org |
| Compound 12 | P-selectin | 55 μM | ~18 | acs.org |
| Compound 13 | P-selectin | 125 μM | ~8 | acs.org |
| O-linked mannoside (phosphate-containing) | P-selectin | 0.6 μM | 10,000 | acs.org |
Note: IC50 values and relative potency are approximate and based on specific assay conditions described in the source.
Synthetic Glycomimetics and Analogs as Antagonists
Synthetic glycomimetics and analogs of sLeX have been developed to act as antagonists of selectins. google.comacs.orgacs.orgnih.govchimia.ch These molecules are designed to mimic the key structural features of sLeX that are recognized by selectins, often with modifications to improve binding affinity, stability, or ease of synthesis. acs.orgchimia.chkyoto-u.ac.jp For instance, some sLeX glycomimetics have shown the ability to bind both P- and E-selectins and block their interaction with PSGL-1, a protein ligand that presents sLeX. acs.orgnih.gov In in vivo models of hyperinflammation, these glycomimetics reduced immune cell recruitment. acs.orgnih.gov
Structurally simplified sLeX analogs have also been designed to overcome the complexities associated with synthesizing native sLeX. kyoto-u.ac.jpresearchgate.net One such analog, a structurally simplified trisaccharide mimic, demonstrated higher potency than native sLeX in enhancing liposome (B1194612) uptake in E-selectin-expressing endothelial cells. rsc.org Multivalent presentation of sLeX or its mimics on scaffolds like peptides or liposomes can significantly enhance their inhibitory potency compared to monovalent structures. frontiersin.orgoup.com For example, sLeX-liposomes were found to be significantly more potent inhibitors of cell adhesion compared to monovalent sLeX or sLeX-peptides in certain assays. oup.com
Table 2: Inhibition of Cell Adhesion by Multivalent sLeX Ligands
| Ligand Type | Target (Assay Type) | Relative Efficiency (vs sLeX) | Source |
| Monovalent sLeX | Soluble E-selectin antibody | 1 | oup.com |
| (sLeX)₂-peptides | Soluble E-selectin antibody | Up to 50 | oup.com |
| (sLeX)₃-peptides | Soluble E-selectin antibody | Up to 50 | oup.com |
| sLeX-liposomes | Soluble E-selectin antibody | 7 orders of magnitude | oup.com |
| Monovalent sLeX | Immobilized E-selectin | 1 | oup.com |
| (sLeX)₂-peptides | Immobilized E-selectin | 3 | oup.com |
| (sLeX)₃-peptides | Immobilized E-selectin | 10 | oup.com |
| sLeX-liposomes | Immobilized E-selectin | 5 orders of magnitude | oup.com |
| Monovalent sLeX | Activated HUVECs (cell-cell) | 1 | oup.com |
| Dipeptides | Activated HUVECs (cell-cell) | Comparable to sLeX | oup.com |
| Tripeptides | Activated HUVECs (cell-cell) | 2 | oup.com |
| sLeX-liposomes | Activated HUVECs (cell-cell) | ~20,000 | oup.com |
Note: Relative efficiency values are approximate and based on specific assay conditions described in the source.
Glycan Engineering for Therapeutic Modulation
Glycan engineering approaches are being explored to modulate the expression of sLeX on cell surfaces for therapeutic purposes. biorxiv.orgbiorxiv.orgresearchgate.net Metabolic glycan engineering involves using synthetic sugar analogs that are incorporated into cellular glycosylation pathways, leading to altered glycan structures on the cell surface. biorxiv.orgbiorxiv.org For example, treatment of cells with certain N-acetyl-D-mannosamine (ManNAc) analogues can enhance sLeX expression and subsequently increase cell adhesion to E-selectin. biorxiv.orgbiorxiv.org This approach could be relevant for conditions characterized by low sLeX levels, such as leukocyte adhesion deficiency (LAD) disorders, where enhancing sLeX expression might improve immune cell function. researchgate.netbiorxiv.orgbiorxiv.org Conversely, inhibiting sLeX biosynthesis through targeting fucosyltransferases can reduce cell adhesion and has potential implications for treating conditions involving excessive leukocyte recruitment or cancer metastasis. nih.gov
This compound in Drug Delivery Systems
The specific interaction between sLeX and E-selectin, which is often upregulated on activated endothelial cells in inflamed tissues and tumor vasculature, has led to the investigation of sLeX as a targeting ligand for drug delivery systems. frontiersin.orgkyoto-u.ac.jprsc.orgnih.govarvojournals.orgiiarjournals.orgnih.gov Liposomes and nanoparticles decorated with sLeX or its mimics can selectively bind to E-selectin-expressing cells, facilitating targeted delivery of encapsulated drugs. frontiersin.orgkyoto-u.ac.jprsc.orgnih.govarvojournals.orgiiarjournals.org
Studies using sLeX-conjugated liposomes containing drugs like dexamethasone (B1670325) or cisplatin (B142131) have demonstrated site-directed delivery to inflamed tissues or tumors in animal models. nih.govarvojournals.orgiiarjournals.org For instance, sLeX-conjugated liposomes containing dexamethasone showed selective targeting to inflamed eyes in a murine model of experimental autoimmune uveoretinitis, achieving higher drug concentrations compared to free dexamethasone. nih.govarvojournals.org Cisplatin-loaded, sLeX-modified liposomes exhibited enhanced accumulation in tumors and comparable antitumor effects to free cisplatin but with reduced systemic toxicity in a rat model. iiarjournals.org The particle size of these liposomes can influence drug release and tumor accumulation. iiarjournals.org
Table 3: Targeted Drug Delivery Using this compound Conjugated Liposomes
| Delivery System Type | Encapsulated Drug | Target Cells/Tissue | In Vivo Model | Key Finding | Source |
| sLeX conjugated liposome | Dexamethasone | Activated endothelial cells | Murine experimental autoimmune uveoretinitis | Selective targeting to inflamed eye, higher drug concentration in inflamed tissue. | nih.govarvojournals.org |
| 3′-CE sLeX mimic liposome | Everolimus | E-selectin-expressing endothelial cells (tumor endothelium) | In vitro (HUVECs), potentially anti-angiogenic therapy | Enhanced liposome uptake in E-selectin-expressing cells. | rsc.org |
| sLeX-modified liposomes | Cisplatin | E-selectin-expressing cells (tumors) | Rat MRMT-1 mammary tumor model | Enhanced tumor accumulation, comparable antitumor effect with reduced toxicity. | iiarjournals.org |
| Sialic acid-modified liposomes | Doxorubicin | Peripheral blood neutrophils | Rheumatoid arthritis model (implied) | Targeted killing of neutrophils to reduce accumulation at inflammation site. | frontiersin.org |
| Sialyl Lewis X-modified doxo-liposomes | Doxorubicin | Injured vessel walls | After angioplasty (implied) | Targeted delivery to prevent stenosis. | frontiersin.org |
Potential in Gene Transfer Applications
While the search results primarily focus on drug delivery, the ability of sLeX to mediate cell interactions suggests potential, albeit less explored, applications in gene transfer. The specific recognition of sLeX by selectins on certain cell types could theoretically be exploited to target gene delivery vectors to those cells. Although direct evidence and detailed research findings on sLeX specifically in gene transfer applications are limited in the provided search results, the principle of using cell-surface glycans for targeted delivery vehicles, as seen with drug delivery systems, could potentially be extended to gene delivery vectors. nih.gov Further research would be needed to explore this potential application.
Applications in Medical Molecular Imaging
The overexpression of this compound in various pathological conditions, particularly inflammation and cancer, makes it a compelling target for molecular imaging techniques. researchgate.netresearchgate.net Molecular imaging aims to visualize and quantify biological processes at the cellular and molecular level, offering potential for earlier and more precise diagnosis, staging, and monitoring of diseases. Different imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and optical imaging, are being explored for targeting sLeX.
Research has focused on developing targeted contrast agents and probes that specifically bind to sLeX or its counter-receptors (selectins) which are upregulated in disease states. For instance, E-selectin is overexpressed on endothelial cells during inflammation and in tumor vasculature. researchgate.netaustinpublishinggroup.comnih.gov
MRI Applications: Studies have investigated the use of sLeX mimetics conjugated to MRI contrast agents, such as gadolinium (Gd-DTPA) or iron oxide nanoparticles, to target E-selectin expression in inflamed tissues. austinpublishinggroup.comresearchgate.netnih.govresearchgate.netresearchgate.net These targeted agents have shown promise in preclinical models for visualizing inflammation. For example, a synthetic sLeX mimetic grafted onto Gd-DTPA demonstrated significant and prolonged contrast enhancement in inflamed liver in a rat model of fulminant hepatitis, indicating specific interaction with E-selectin expressed during inflammation. nih.govresearchgate.net Similarly, sLeX-modified iron oxide nanoparticles have been used for in vivo MRI of activated endothelium in the brain, revealing brain pathology. researchgate.netpnas.org
PET and SPECT Applications: this compound and its mimetics are also being explored for radionuclide-based imaging techniques like PET and SPECT. These methods offer high sensitivity and quantitative capabilities. Research includes the development of radiolabeled probes, such as a ⁶⁴Cu-labeled immuno-PET probe for imaging Sialyl Lewis X in breast cancer. exlibrisgroup.comresearchgate.net Another approach involves using radiolabeled fucoidan, a synthetic sLeX mimic, to target P-selectin, which is upregulated in atherothrombosis. ahajournals.orgresearchgate.net Studies in mice and ex vivo human thrombi have shown specific binding of ⁹⁹mTc-fucoidan to thrombi. researchgate.net PET analysis using liposomal sLeX has also been performed to investigate tumor cell arrest in the lungs in a melanoma model. nih.gov
Optical Imaging Applications: Fluorescent probes designed to recognize cancer-associated glycans like sLeX are being developed for optical imaging, particularly for cancer diagnosis and targeted imaging of cancer cells. nih.govacs.org Boronic acid-functionalized peptide-based fluorescent sensors have shown high specificity for recognizing cell-surface sLeX and fluorescently labeling cancer cells. nih.gov Liposomes containing sLeX tetrasaccharides and conjugated with near-infrared fluorescent dyes like Cy5.5 (SLX-Lipo-Cy5.5) have been used for in vivo fluorescence imaging to detect inflammatory regions and tumor tissue in mouse models. nih.govoncotarget.comsnmjournals.org
These studies highlight the potential of this compound-targeted agents across different imaging modalities for visualizing various disease processes characterized by altered glycan expression and selectin interactions.
Here is a table summarizing some research findings in sLeX-based medical molecular imaging:
| Imaging Modality | Targeting Agent | Target Receptor | Application Area(s) | Key Finding(s) | Source(s) |
| MRI | Gd-DTPA-B(sLeX)A (synthetic sLeX mimetic + Gd-DTPA) | E-selectin | Inflammation (Hepatitis) | Significant and prolonged contrast enhancement in inflamed liver in rats. nih.govresearchgate.net | nih.govresearchgate.net |
| MRI | This compound-modified iron oxide nanoparticles | E-selectin | Brain Pathology/Inflammation | Targeted activated endothelium in rat brains, revealing pathology. researchgate.netpnas.org | researchgate.netpnas.org |
| PET | Liposomal sLeX | Selectins | Tumor Metastasis (Melanoma) | Inhibited initial arrest of tumor cells in the lungs in a mouse model. nih.gov | nih.gov |
| PET | ⁶⁴Cu-labeled immuno-PET probe | Sialyl Lewis X | Breast Cancer | Development of a probe for imaging sLeX expression. exlibrisgroup.comresearchgate.net | exlibrisgroup.comresearchgate.net |
| SPECT | ⁹⁹mTc-fucoidan (synthetic sLeX mimic) | P-selectin | Atherothrombosis | Demonstrated specific binding to human thrombi ex vivo and in vivo in some patients. researchgate.net | researchgate.net |
| Optical Imaging | Boronic acid-functionalized peptide sensors | Sialylated glycans (sLeX) | Cancer Cell Imaging | High specificity for recognizing sLeX on cell surfaces and fluorescently labeling cancer cells. nih.govacs.org | nih.govacs.org |
| Optical Imaging | SLX-Lipo-Cy5.5 (sLeX liposome + Cy5.5) | E-selectin | Inflammation, Tumor | Accumulated in inflammatory regions and tumor tissue in mouse models, allowing visualization. nih.govoncotarget.comsnmjournals.org | nih.govoncotarget.comsnmjournals.org |
Future Directions and Emerging Research Avenues in this compound Glycobiology
Research into this compound continues to evolve, driven by its fundamental roles in cell interactions and its significant involvement in various diseases. Future directions and emerging research avenues in sLeX glycobiology are poised to deepen our understanding of its complex functions and translate this knowledge into novel diagnostic and therapeutic strategies.
One key area of future research involves further elucidation of the precise mechanisms by which sLeX expression is regulated in both physiological and pathological contexts. While some glycosyltransferases involved in sLeX biosynthesis have been identified, the intricate regulatory networks, including genetic, epigenetic, and environmental factors, are still being explored. mdpi.commdpi.com Understanding these regulatory pathways could reveal new targets for modulating sLeX expression.
Another important avenue is the investigation of the diverse protein and lipid carriers of sLeX and how the specific glycoconjugate context influences its function and interaction with selectins and other binding partners. nih.govmdpi.comnih.gov Identifying these specific carriers in different cell types and disease states could lead to the development of more targeted interventions and biomarkers. For example, studies are ongoing to identify sLeX-binding proteins on human spermatozoa to understand its role in fertilization. frontiersin.org In cancer, identifying specific sLeX-carrying proteins could improve the utility of sLeX as a biomarker. researchgate.netnih.gov
The development of more sophisticated and sensitive tools for detecting and analyzing sLeX expression and its interactions in situ and in vivo is also a critical future direction. This includes advancements in mass spectrometry-based glycomics, high-resolution imaging techniques, and the creation of novel probes and biosensors with enhanced specificity and sensitivity. nih.govacs.orgresearchgate.netresearchgate.net
Emerging research is also exploring the potential of modulating sLeX-selectin interactions for therapeutic purposes beyond simply blocking adhesion. This could involve designing glycomimetics or other agents that can selectively enhance or suppress sLeX-mediated interactions in specific contexts, such as boosting immune cell trafficking in immunodeficiency disorders or inhibiting metastatic spread in cancer. biorxiv.orgacs.org The role of sLeX in modulating T cell functions and HIV persistence is also an area requiring further study. nih.gov
Furthermore, the potential of circulating sLeX and sLeX-carrying glycoproteins as biomarkers for disease diagnosis, prognosis, and monitoring is an active area of investigation, particularly in cancers where CA19-9 (sLeA) levels may not be elevated. nih.govresearchgate.netmdpi.com Future studies aim to validate these findings in larger cohorts and explore the clinical utility of sLeX-based biomarker panels. nih.gov
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to detect Sialyl-Lewis X in cancer tissues?
- Methodological Answer : Immunohistochemistry (IHC) with specific antibodies (e.g., anti-Sialyl-Lewis X) is widely employed to localize and quantify expression in tissues. For example, the microwave-LSAB immunostaining protocol detected this compound in 92.2% of colorectal cancer tissues, with higher expression in metastatic cases . Colloidal gold immunoelectron microscopy further localized the antigen to subcellular compartments like the Golgi apparatus and endoplasmic reticulum in cancer cells . ELISA (e.g., using CA19-9 antibodies that differentiate Sialyl-Lewis A from this compound) and flow cytometry are also used for quantitative analysis in cell lines .
Q. How is this compound biosynthesized, and which enzymes are critical?
- Methodological Answer : The synthesis involves α1,3-fucosyltransferases (e.g., FUT6 and FUT7), which add fucose to precursor glycans. FUT7, a Golgi membrane protein, directs the formation of the E-selectin-binding this compound epitope. Knockdown or inhibition of FUT7 disrupts synthesis, as shown in leukocyte adhesion studies . Glycosyltransferase activity assays (e.g., using radiolabeled GDP-fucose) can validate enzyme function in vitro .
Q. What structural features define this compound, and how are they analyzed?
- Methodological Answer : this compound is a tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The MCAW algorithm aligns glycan sequences to identify conserved motifs, achieving 100% alignment accuracy for this compound in glycan datasets . Modifications, such as terminal mannose additions, can be mapped using linkage-specific glycosidases or computational tools .
Advanced Research Questions
Q. How can computational tools like MCAW improve the study of this compound in glycomics?
- Methodological Answer : The MCAW (Multiple Carbohydrate Alignment with Weights) tool identifies conserved glycan motifs without prior knowledge of their structure. For this compound, MCAW aligned 100% of motif-containing glycans in test datasets, even when the motif was embedded within larger structures (e.g., with terminal mannose additions). This tool enables systematic analysis of glycan databases (e.g., RINGS) to uncover novel variations or unexpected linkages .
Q. What in vivo models demonstrate the role of this compound in metastasis?
- Methodological Answer : Mouse models of radiation-induced metastasis show that glycyrrhizic acid (a this compound mimetic) inhibits tumor cell extravasation and lung metastasis by blocking E-selectin binding. Pre-treatment with this compound reduced metastasis by >50%, validated via histopathology and fluorescence-labeled tumor cell tracking . Similarly, FUT7-knockout models exhibit impaired leukocyte rolling and tumor cell adhesion .
Q. How do contradictory findings on this compound expression in cancer subtypes arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from antibody specificity (e.g., cross-reactivity with Sialyl-Lewis A) or tissue heterogeneity. For example, CA19-9 antibodies detect Sialyl-Lewis A but not this compound, necessitating validation with dual-labeling IHC or glycan microarrays . Meta-analyses of colorectal cancer studies reveal that this compound positivity correlates strongly with lymph node metastasis (100% vs. 82.1% in non-metastatic cases), suggesting context-dependent regulation .
Q. What synthetic strategies are used to produce this compound analogs for functional studies?
- Methodological Answer : Chemoenzymatic synthesis combines enzymatic fucosylation with chemical coupling. For example, N-methyl-1-deoxynojirimycin-containing analogs are synthesized via azaglycosylation of glycal-derived intermediates, enabling selective inhibition of E-selectin binding . Solid-phase synthesis and glycan microarrays further allow high-throughput screening of synthetic variants .
Q. How does this compound contribute to cancer stem cell (CSC) phenotypes?
- Methodological Answer : In head and neck squamous cell carcinoma (HNSCC), this compound-enriched CSCs exhibit enhanced adhesion to endothelial cells via E-selectin. Flow-sorted CSC populations show upregulated FUT7 expression, and siRNA-mediated FUT7 knockdown reduces tumorosphere formation in vitro . Functional assays (e.g., transwell migration and ALDEFLUOR staining) link this compound to chemoresistance and self-renewal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
